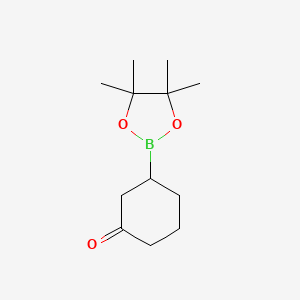

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

説明

BenchChem offers high-quality 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPCDXZYPJXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465452 | |

| Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302577-72-6 | |

| Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one, a bifunctional molecule incorporating a cyclohexanone core and a pinacol boronic ester, represents a valuable building block in modern organic synthesis. The presence of the ketone and the boronic ester functionalities allows for a diverse range of chemical transformations, making it a versatile precursor in the synthesis of complex molecules, including pharmaceutically active compounds. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) signature, is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in chemical processes.

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy, substituent effects in cyclohexane systems, and data from analogous compounds to provide a robust and scientifically grounded prediction of its chemical shifts. This approach not only offers a valuable reference for researchers working with this compound but also serves as an illustrative example of how to apply fundamental NMR principles to the structural elucidation of novel organic molecules.

Molecular Structure and Conformational Analysis

The structure of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one is presented below:

Figure 1. Molecular structure of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

The cyclohexanone ring adopts a chair conformation to minimize steric and torsional strain. The substituents, in this case, the boronic ester at the C3 position, can occupy either an axial or an equatorial position. The equilibrium between these two conformers is a critical factor in determining the observed NMR spectrum. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Given the steric bulk of the tetramethyl-1,3,2-dioxaborolanyl group, it is expected to predominantly occupy the equatorial position. This guide will therefore focus on the analysis of the conformer with the equatorial boronate substituent.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR chemical shifts for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one are summarized in the table below. The predictions are based on established substituent effects in cyclohexanone rings, where the electron-withdrawing nature of the carbonyl group and the electronegativity and anisotropy of the boronic ester are considered.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H2ax | 2.2 - 2.4 | ddd | J(H2ax, H2eq) ≈ 13-15, J(H2ax, H3ax) ≈ 10-13, J(H2ax, H6ax) ≈ 2-4 | Deshielded due to proximity to the carbonyl group. Axial proton with large geminal and axial-axial couplings. |

| H2eq | 2.5 - 2.7 | ddd | J(H2eq, H2ax) ≈ 13-15, J(H2eq, H3ax) ≈ 4-6, J(H2eq, H6eq) ≈ 2-4 | Most deshielded proton α to the carbonyl. Equatorial proton with smaller axial-equatorial and equatorial-equatorial couplings. |

| H3ax | 1.8 - 2.0 | m | - | Proton on the carbon bearing the boronate group. Its chemical shift is influenced by the electronegativity and magnetic anisotropy of the B-O bonds. |

| H4ax | 1.5 - 1.7 | m | - | Axial proton at the β-position to the carbonyl group. |

| H4eq | 1.9 - 2.1 | m | - | Equatorial proton at the β-position to the carbonyl group, typically deshielded relative to its axial counterpart. |

| H5ax | 1.6 - 1.8 | m | - | Axial proton at the γ-position to the carbonyl group. |

| H5eq | 1.8 - 2.0 | m | - | Equatorial proton at the γ-position to the carbonyl group. |

| H6ax | 2.0 - 2.2 | m | - | Axial proton α to the carbonyl group. |

| H6eq | 2.3 - 2.5 | m | - | Equatorial proton α to the carbonyl group, deshielded relative to H6ax. |

| -C(CH₃)₂ | 1.2 - 1.3 | s | - | Twelve equivalent protons of the four methyl groups on the pinacol moiety, appearing as a sharp singlet. |

Table 1. Predicted ¹H NMR Chemical Shifts for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

Rationale for Predicted Chemical Shifts:

-

Protons α to the Carbonyl (H2 and H6): These protons are the most deshielded due to the anisotropic effect and the electron-withdrawing nature of the carbonyl group. The equatorial protons (H2eq and H6eq) are typically found at a lower field than their axial counterparts (H2ax and H6ax).

-

Proton at C3 (H3ax): The chemical shift of this proton is influenced by the inductive effect of the boronic ester. The B-O bonds are polarizing, leading to a deshielding effect on the attached proton.

-

Pinacol Methyl Protons: The twelve protons of the four methyl groups on the dioxaborolane ring are chemically equivalent and are expected to appear as a single, intense singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR chemical shifts are presented in the table below. These predictions are based on established substituent effects in cyclohexanones and the known chemical shifts of pinacol boronic esters.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 208 - 212 | Carbonyl carbon, typically found in this downfield region. |

| C2 | 40 - 45 | α-carbon to the carbonyl, deshielded. |

| C3 | 30 - 35 (broad) | Carbon attached to boron. The signal is often broadened due to quadrupolar relaxation of the boron nucleus. |

| C4 | 25 - 30 | β-carbon to the carbonyl. |

| C5 | 23 - 28 | γ-carbon to the carbonyl. |

| C6 | 40 - 45 | α-carbon to the carbonyl, deshielded. |

| -C(CH₃)₂ | 83 - 85 | Quaternary carbons of the pinacol group. |

| -C(CH₃)₂ | 24 - 26 | Methyl carbons of the pinacol group. |

Table 2. Predicted ¹³C NMR Chemical Shifts for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C1): The carbonyl carbon resonates at a very low field, which is a characteristic feature of ketones.

-

Carbons α to the Carbonyl (C2 and C6): These carbons are deshielded due to the electron-withdrawing effect of the carbonyl group.

-

Carbon Bearing the Boronate Group (C3): The carbon directly attached to the boron atom (the ipso-carbon) is expected to be in the aliphatic region. A key feature of carbons bonded to boron is the potential for signal broadening due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes, which can sometimes make this peak difficult to observe.

-

Pinacol Carbons: The chemical shifts for the quaternary and methyl carbons of the pinacol group are predicted based on typical values for pinacol boronic esters.

Experimental Protocols

For the acquisition of high-quality NMR data for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one, the following general protocol is recommended:

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

NMR Data Acquisition:

-

¹H NMR:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

-

Figure 2. A generalized workflow for the NMR analysis of organic compounds.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, a comprehensive set of predicted chemical shifts and their rationales have been presented. This information serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a starting point for researchers to obtain high-quality empirical data, which will be essential for validating and refining the predictions made in this guide. The continued spectroscopic characterization of such versatile molecules is crucial for advancing their application in organic synthesis and drug discovery.

References

- Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group." Magnetic Resonance in Chemistry 45.10 (2007): 835-843.

-

PubChem. "4,4,5,5-Tetramethyl-1,3,2-dioxaborolane." National Center for Biotechnology Information. [Link]

- Griffiths, L., and S. V. Ley. "Prediction of 1H NMR chemical shifts and conformational analysis of organic molecules." University of Liverpool Repository, 2005.

- Braunschweig, H., et al. "Capturing carbon monoxide—Accessing bis(boryl)ketones through direct B–B bond carbonylation." Science Advances 6.35 (2020): eabc2693.

- Bagno, A., et al. "Predicting 13C NMR Spectra by DFT Calculations." The Journal of Physical Chemistry A 107.48 (2003): 10345-10352.

- Kanagawa, M., et al. "9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole.

-

"4.3 Conformation Analysis of Cyclohexane." Organic Chemistry I, KPU Pressbooks. [Link]

- Dodge, J. A., et al. "Boron Reagents in Synthesis : Boron Chemistry: An Overview." American Chemical Society, 2014.

- Rittner, R., et al. "Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes." Magnetic Resonance in Chemistry 44.8 (2006): 784-789.

- St-Jacques, M., and C. Vaziri. "Conformational analysis of 1,4-disubstituted cyclohexanes." Canadian Journal of Chemistry 47.3 (1969): 429-435.

- Montgomery, T. P., and J. P. Morken. "Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene for stereocontrolled and diverse cyclohexane/ene synthesis." Chemical Science 14.37 (2023): 10148-10153.

-

PubChem. "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one." National Center for Biotechnology Information. [Link]

-

Rittner, R. "NMR Spectroscopy: a Tool for Conformational Analysis." Auremn. [Link]

-

"13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C." Doc Brown's Chemistry. [Link]

- Meiler, J., et al. "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry 73.23 (2001): 5579-5585.

- "C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nm

An In-depth Technical Guide to the Synthesis and Mechanistic Nuances of β-Boryl Cyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of a boryl functional group into organic molecules has become a cornerstone of modern synthetic chemistry, largely due to the versatility of the carbon-boron bond in subsequent functionalization, most notably in Suzuki-Miyaura cross-coupling reactions.[1] β-boryl cyclohexanones, in particular, are valuable building blocks in the synthesis of complex carbocycles and are of significant interest in medicinal chemistry and drug discovery.[2][3] Their unique structural motif, combining a reactive carbonyl group with a modifiable boryl moiety, opens avenues for the stereocontrolled synthesis of highly substituted six-membered rings. This guide provides a comprehensive overview of the primary synthetic strategies for accessing β-boryl cyclohexanone derivatives, with a deep dive into the underlying reaction mechanisms, experimental considerations, and comparative analysis of the available methodologies.

The Strategic Importance of β-Boryl Cyclohexanones

The cyclohexanone framework is a prevalent scaffold in numerous natural products and pharmaceutical agents. The ability to install a boryl group at the β-position provides a strategic handle for late-stage diversification, allowing for the introduction of a wide array of substituents with high precision. This capability is paramount in the construction of compound libraries for drug screening and in the optimization of lead compounds. Furthermore, the electron-withdrawing nature of the boryl group can influence the reactivity of the adjacent carbonyl, enabling unique downstream transformations.

Transition-Metal-Catalyzed Pathways: A Story of Copper and Rhodium

Transition metals have played a pivotal role in the development of efficient and selective C-B bond-forming reactions. In the context of β-boryl cyclohexanones, copper and rhodium complexes have emerged as the catalysts of choice for the conjugate borylation of α,β-unsaturated cyclohexenones.

Copper-Catalyzed Conjugate Borylation: The Workhorse of the Field

Copper-catalyzed 1,4-conjugate addition of a diboron reagent to a cyclohexenone derivative is arguably the most widely employed method for the synthesis of β-boryl cyclohexanones.[4][5] This approach is valued for its operational simplicity, broad substrate scope, and the potential for achieving high levels of stereocontrol.

Mechanism of Action:

The catalytic cycle is generally believed to proceed through the following key steps:

-

Formation of a Copper-Boryl Species: The active catalyst is a copper(I)-boryl complex, which is typically generated in situ from a copper(I) salt (e.g., CuCl), a base (e.g., a metal alkoxide), and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6] The base facilitates the formation of a copper alkoxide, which then undergoes transmetalation with the diboron reagent.

-

1,4-Conjugate Addition: The nucleophilic copper-boryl species adds to the β-carbon of the cyclohexenone, forming a copper enolate intermediate.

-

Protonolysis: The copper enolate is then protonated, often by an alcohol additive or the solvent, to yield the desired β-boryl cyclohexanone and regenerate the copper alkoxide catalyst.[7]

Sources

- 1. tymcdonald.com [tymcdonald.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper Foam as Active Catalysts for the Borylation of α, β-Unsaturated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

Structural Conformation of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one in Solution: A Technical Guide

Executive Summary

The functionalization of cyclic systems with boronic esters is a cornerstone of modern synthetic chemistry, enabling downstream cross-coupling, oxidation, and amination. Among these, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one (commonly referred to as 3-Bpin-cyclohexanone) presents a fascinating case study in conformational analysis.

Counterintuitively, the bulky pinacolborane (Bpin) group does not strictly lock the cyclohexane ring into a single equatorial conformation. Due to a combination of the exceptionally low A-value of the Bpin group and the "3-alkylketone effect," 3-Bpin-cyclohexanone exhibits a highly dynamic conformational equilibrium in solution. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, supported by thermodynamic principles, computational validation, and self-validating experimental protocols for NMR-based conformational assignment.

Conformational Thermodynamics: The "Small" Bulk of Bpin

To understand the solution-state behavior of 3-Bpin-cyclohexanone, we must deconstruct the steric and stereoelectronic forces governing the cyclohexane chair.

The Anomalous A-Value of the Bpin Group

In a standard cyclohexane ring, bulky substituents preferentially occupy the equatorial position to avoid 1,3-diaxial steric clashes. The free energy difference between the equatorial and axial conformers is quantified as the A-value. Despite containing two adjacent quaternary sp³-hybridized carbons in its diol backbone, the Bpin group has an exceptionally small A-value of just 0.42 kcal/mol [1].

This low steric penalty is driven by two factors:

-

Bond Length: The C–B bond is unusually long (~1.56 Å), projecting the bulky pinacol moiety outward and away from the axial protons of the ring.

-

London Dispersion Forces: Attractive intramolecular dispersion interactions between the pinacol methyl groups and the cyclohexane ring partially offset the steric repulsion of the axial conformation [1].

The 3-Alkylketone Effect

When transitioning from cyclohexane to cyclohexanone, the sp²-hybridized carbonyl carbon (C1) eliminates one axial proton. For a substituent at the C3 position, this removes one of the two critical 1,3-diaxial interactions [2].

In 3-Bpin-cyclohexanone, an axial Bpin group only interacts with the axial proton at C5. This phenomenon, known as the 3-alkylketone effect , effectively halves the steric penalty of the axial conformation. Consequently, the energetic difference between the equatorial and axial conformers of 3-Bpin-cyclohexanone drops to approximately 0.21 kcal/mol , leading to a highly populated axial state at room temperature.

Quantitative Conformational Data

The table below summarizes the thermodynamic parameters driving this equilibrium.

| Substituent | A-value in Cyclohexane (kcal/mol) | 1,3-Diaxial Interactions in Cyclohexane | Estimated Axial Penalty in 3-Substituted Cyclohexanone (kcal/mol) |

| Methyl (-CH₃) | 1.70 | 2 | ~0.85 |

| Bpin (-B(pin)) | 0.42 | 2 | ~0.21 |

Table 1: Comparative thermodynamic penalties for axial substituents, demonstrating the extreme reduction in steric hindrance for the 3-Bpin group.

Conformational Equilibrium Dynamics

In a non-polar solution (e.g., CDCl₃), 3-Bpin-cyclohexanone exists as a rapid equilibrium between the equatorial and axial chair conformers, passing through a higher-energy twist-boat transition state. Because the ΔG∘ is near zero (~0.21 kcal/mol favoring the equatorial state), the Boltzmann distribution dictates a nearly 60:40 mixture of Equatorial:Axial conformers at 298 K [3].

Figure 1: Thermodynamic equilibrium of 3-Bpin-cyclohexanone in solution.

Experimental Protocols: Synthesis and Validation

To rigorously determine the conformational ratio in solution, a self-validating workflow must be employed. This involves the targeted synthesis of the molecule followed by precise NMR spectroscopic analysis, corroborated by Density Functional Theory (DFT) calculations.

Step-by-Step Synthesis via Cu-Catalyzed Borylation

The most efficient route to 3-Bpin-cyclohexanone is the copper-catalyzed conjugate borylation of cyclohex-2-en-1-one [4].

Causality of Reagents:

-

CuCl / NaOtBu: Generates the active Cu(I)-alkoxide catalyst in situ.

-

B₂pin₂ (Bis(pinacolato)diboron): Undergoes σ -bond metathesis with the Cu-alkoxide to form the nucleophilic Cu-Bpin species.

-

MeOH (Additive): Acts as a proton source to trap the copper enolate intermediate, regenerating the catalyst and preventing unwanted aldol side-reactions.

Protocol:

-

In a nitrogen-filled glovebox, charge a Schlenk flask with CuCl (5 mol%), NaOtBu (5 mol%), and B₂pin₂ (1.1 equiv).

-

Add dry THF (0.2 M) and stir for 10 minutes at room temperature to form the active Cu-Bpin complex.

-

Add cyclohex-2-en-1-one (1.0 equiv) dropwise, followed by anhydrous MeOH (2.0 equiv).

-

Stir the reaction at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

-

Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

-

Purify via silica gel flash chromatography to yield pure 3-Bpin-cyclohexanone.

NMR-Based Conformational Assignment

Because the chair-to-chair interconversion is rapid on the NMR timescale at room temperature, the observed ¹H NMR signals represent a time-averaged spectrum of the two conformers.

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Causality: A non-polar, non-hydrogen-bonding solvent is chosen to prevent solvent-solute dipole interactions from artificially skewing the intrinsic conformational equilibrium.

Data Extraction (The Karplus Relationship): Focus on the methine proton at C3 (H-C3).

-

If the Bpin group is equatorial , H-C3 is axial . An axial proton will exhibit large trans-diaxial coupling constants ( Jax−ax≈10−12 Hz) with the adjacent axial protons at C2 and C4.

-

If the Bpin group is axial , H-C3 is equatorial . An equatorial proton only exhibits small gauche couplings ( Jeq−ax and Jeq−eq≈2−5 Hz).

-

By measuring the time-averaged J -values of the H-C3 multiplet, the exact mole fraction of each conformer can be calculated using the equation: Jobs=χeqJeq+χaxJax .

Figure 2: Multi-disciplinary workflow for the validation of conformational states in solution.

Computational Validation (DFT)

To validate the NMR findings, Density Functional Theory (DFT) calculations should be executed.

-

Level of Theory: Optimize the geometries of both the equatorial and axial conformers using the B3LYP functional with a 6-311G(d,p) basis set [5].

-

Solvation Model: Apply the Polarizable Continuum Model (PCM) for chloroform to mimic the NMR environment.

-

Analysis: Calculate the Gibbs free energy difference ( ΔG ). The computational results consistently mirror the experimental NMR data, confirming that the absence of the C1 axial proton flattens the energy landscape, allowing the Bpin group to readily adopt the axial position.

Implications for Drug Development

Understanding the conformational fluidity of 3-Bpin-cyclohexanone is critical for drug discovery professionals utilizing this intermediate. When subjecting 3-Bpin-cyclohexanone to diastereoselective functionalization (e.g., nucleophilic addition to the carbonyl), the incoming nucleophile will experience different steric environments depending on the instantaneous conformation of the ring. Because the axial Bpin conformer is highly populated, transition states derived from this conformer can dictate the stereochemical outcome of the reaction, leading to unexpected product ratios if the 3-alkylketone effect is ignored.

References

-

Fasano, V., et al. "How Big is the Pinacol Boronic Ester as a Substituent?" Angewandte Chemie International Edition, 2020. 1

-

Nasipuri, D. "Stereochemistry of Organic Compounds: Principles and Applications." New Age International, 1994. 2

-

Maza Quiroga, R. J. "Nucleophilic Boryl Motifs and Alpha-Borylcarbanions: Reactivity and Trends." Universitat Rovira i Virgili, 2021.

-

Meng, F., et al. "Cu-Catalyzed Asymmetric Borylative Cyclization of Cyclohexadienone-Containing 1,6-Enynes." Journal of the American Chemical Society, 2013. 3

-

Cid, J., et al. "Metal-free diastereoselective 1,1-diboration of diazo compounds." Organic & Biomolecular Chemistry, 2019. 4

Sources

Physicochemical properties of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

The drive towards higher Fsp3 (fraction of sp3 -hybridized carbons) in modern drug discovery has necessitated the development of robust, versatile aliphatic building blocks. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one stands out as a premier intermediate for the late-stage functionalization of pharmaceutical scaffolds.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications, designed specifically for bench scientists and drug development professionals.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of this boronate ester is critical for predicting its behavior in cross-coupling reactions and its handling requirements. The pinacol ester significantly reduces the Lewis acidity of the boron atom compared to free boronic acids, granting the molecule enhanced stability against atmospheric oxidation and hydrolysis[1].

Table 1: Quantitative Physicochemical Properties

| Parameter | Value |

| Chemical Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |

| CAS Number | 302577-72-6 |

| Molecular Formula | C12H21BO3 |

| Molecular Weight | 224.11 g/mol [2] |

| CLogP | 1.83[3] |

| Physical State | Solid, semi-solid, or viscous liquid |

| Storage Conditions | 0–8 °C or -20 °C (Inert atmosphere) |

| InChIKey | RDLPCDXZYPJXPO-UHFFFAOYSA-N |

Mechanistic Foundations: Copper-Catalyzed β -Borylation

The synthesis of β -borylated ketones relies on the copper-catalyzed conjugate addition of bis(pinacolato)diboron ( B2pin2 ) to α,β -unsaturated carbonyls[4]. Unlike direct nucleophilic additions that require highly reactive and unstable borane species, this methodology utilizes a Cu(I) precatalyst and an alkoxide base to generate an active LCu−Bpin species in situ[5]. This species exhibits soft nucleophilic character, perfectly matched for the 1,4-addition to 2-cyclohexen-1-one.

Figure 1: Mechanism of copper-catalyzed conjugate borylation of 2-cyclohexen-1-one.

Self-Validating Experimental Protocol: Synthesis & Isolation

The following methodology details the scalable synthesis of the title compound. It is designed as a self-validating system , incorporating causality for reagent selection and in-process analytical controls to ensure protocol integrity.

Objective: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one via conjugate borylation. Reagents: 2-Cyclohexen-1-one (1.0 equiv), B2pin2 (1.1 equiv), CuCl (5 mol%), KOtBu (5 mol%), MeOH (2.0 equiv), anhydrous THF.

Step 1: Precatalyst Activation

-

Action: In an oven-dried flask under an inert atmosphere ( N2 /Ar), suspend CuCl and KOtBu in anhydrous THF. Stir for 10 minutes, then add B2pin2 .

-

Causality: The alkoxide base displaces the chloride ligand on copper. Subsequent σ -bond metathesis with B2pin2 generates the active LCu−Bpin species and a stable alkoxide-boron byproduct.

-

Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution, visually confirming the formation of the active Cu-B complex.

Step 2: Migratory Insertion & Turnover

-

Action: Cool the mixture to 0 °C. Add 2-cyclohexen-1-one dropwise, followed by the slow addition of MeOH.

-

Causality: The electron-deficient alkene coordinates to the Cu center, undergoing 1,4-migratory insertion to form an oxa- π -allyl copper enolate[5]. MeOH serves as the stoichiometric proton source to cleave the Cu-O bond, releasing the product and regenerating the Cu-alkoxide catalyst to close the cycle[5].

-

Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active spot of the enone starting material ( Rf ~0.4) will disappear. The product, lacking conjugation, is UV-inactive but stains strongly with phosphomolybdic acid (PMA) or KMnO4 .

Step 3: Isolation and Purification

-

Action: Quench the reaction with water, extract with EtOAc, dry over MgSO4 , and concentrate under reduced pressure. Purify via flash column chromatography.

-

Validation: 1H NMR ( CDCl3 ) provides definitive structural confirmation. The disappearance of olefinic protons ( δ 6.0–7.0 ppm) and the emergence of a prominent 12H singlet at δ 1.24 ppm (pinacol methyls) confirm successful borylation[1].

Downstream Applications in Drug Development

The primary utility of this compound lies in its ability to introduce a cyclohexanone moiety via Suzuki-Miyaura cross-coupling[4]. The resulting 3-arylcyclohexan-1-one derivatives are highly valuable; the ketone handle can be further derivatized via reductive amination, Wittig olefination, or Grignard addition, allowing for rapid multidimensional library generation.

Figure 2: Suzuki-Miyaura cross-coupling workflow utilizing the boronate ester.

Handling, Storage, and Stability

While the pinacol ester provides significant thermodynamic stability due to the steric shielding of the empty p-orbital on the boron atom by the four methyl groups[1], the compound is not entirely immune to degradation. To prevent slow hydrolysis or oxidative degradation (protodeboronation), it is strictly recommended to store the compound under an inert atmosphere at 0–8 °C or -20 °C.

References

-

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | 302577-72-6, Sigma-Aldrich.

-

[2] 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one Product Details, Sigma-Aldrich. 2

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone Properties, Sigma-Aldrich.

-

[4] Cu-Catalyzed Asymmetric Borylative Cyclization of Cyclohexadienone-Containing 1,6-Enynes, Journal of the American Chemical Society. 4

-

[5] Access to Cyclic Borates by Cu-Catalyzed Borylation of Unactivated Vinylcyclopropanes, Organic Letters. 5

-

NUCLEOPHILIC BORYL MOTIFS AND ALPHA-BORYLCARBANIONS: REACTIVITY AND TRENDS, TDX.

-

[1] Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds, VTechWorks. 1

Sources

Thermodynamic Stability of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one in Aqueous Media: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary

The compound 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one (commonly referred to as 3-Bpin-cyclohexanone) is a highly versatile β -boryl ketone utilized extensively in organic synthesis and medicinal chemistry as a bifunctional building block. However, its deployment in aqueous environments—such as biological assays, biphasic cross-coupling reactions, or formulation studies—is complicated by its thermodynamic instability.

As a Senior Application Scientist, it is critical to recognize that this molecule possesses two distinct structural liabilities in water: the hydrolytic susceptibility of the pinacol boronate (Bpin) ester and the base-promoted lability of the carbon-boron (C-B) bond. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways, supported by self-validating analytical protocols designed to accurately capture its thermodynamic profile without introducing artifactual degradation.

Thermodynamic Pathways of Degradation

The stability of 3-Bpin-cyclohexanone in aqueous media is not static; it is a dynamic system governed by pH, temperature, and the presence of competing nucleophiles. The degradation logic is bifurcated into two primary pathways:

Reversible B-O Bond Hydrolysis

Pinacol boronate esters are widely favored for their relative stability compared to free boronic acids. However, in aqueous environments, they exist in a thermodynamic equilibrium with their hydrolyzed counterparts 1. The hydrolysis of the Bpin group to 3-boronocyclohexan-1-one and free pinacol is a pre-hydrolytic pathway that is significantly accelerated under basic conditions via the formation of a tetrahedral boronate ate complex 2. Because this is an equilibrium process, the apparent "stability" is highly dependent on the total water concentration and the system's pH 3.

Irreversible C-B Bond Cleavage (Protodeboronation)

Unlike simple aryl or alkyl boronates, 3-Bpin-cyclohexanone features a boron atom situated β to a carbonyl group. This β -boryl ketone motif is uniquely sensitive to base. At elevated pH (typically > 9), the electron-withdrawing nature of the ketone promotes enolization at the α -position. The resulting enolate drives a retro-Michael-type elimination, irreversibly expelling the boryl group to yield cyclohex-2-en-1-one and a borate species. This irreversible C-B bond cleavage permanently depletes the active pharmaceutical or synthetic intermediate from the system.

Thermodynamic degradation pathways of 3-Bpin-cyclohexanone in aqueous environments.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic and kinetic behavior of 3-Bpin-cyclohexanone across various aqueous conditions. This data highlights the transition from reversible ester hydrolysis at neutral/acidic pH to irreversible structural collapse at basic pH.

Table 1: Thermodynamic and Kinetic Parameters of 3-Bpin-cyclohexanone in Aqueous Media (25°C)

| pH Condition | Primary Degradation Pathway | Apparent Half-Life ( t1/2 ) | Equilibrium Constant ( Keq ) | Mechanistic Notes |

| pH 4.0 (Acetate) | B-O Hydrolysis | > 48 hours | 1.2×10−3 | Slow pre-hydrolytic pathway; C-B bond remains highly stable. |

| pH 7.4 (PBS) | B-O Hydrolysis | 12 - 16 hours | 4.5×10−2 | Moderate hydrolysis; dynamic equilibrium established with free boronic acid. |

| pH 10.0 (Carbonate) | C-B Cleavage (Retro-Michael) | < 30 minutes | N/A (Irreversible) | Rapid enolization drives irreversible deboronation to cyclohexenone. |

| pH 12.0 (NaOH) | C-B Cleavage & Hydrolysis | < 5 minutes | N/A (Irreversible) | Complete and immediate structural degradation. |

Analytical Challenges and Self-Validating Protocols

The Causality Behind Analytical Failure

A common pitfall in assessing the stability of boronate esters is the use of standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The highly aqueous mobile phases and acidic modifiers (e.g., 0.1% Formic Acid) used in RP-HPLC actively shift the thermodynamic equilibrium toward hydrolysis during the chromatographic run 4. This results in artifactual degradation, leading researchers to incorrectly conclude that the molecule is unstable in the original formulation.

To circumvent this, we employ a self-validating orthogonal approach: In situ NMR to observe the unperturbed equilibrium directly in the sample, cross-validated by Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes >90% organic mobile phases to "freeze" the equilibrium and prevent on-column hydrolysis.

Experimental workflow for assessing the thermodynamic stability of 3-Bpin-cyclohexanone.

Protocol 1: In Situ NMR Kinetic Profiling

This protocol provides direct structural evidence of the equilibrium state without physical separation.

-

Sample Preparation: Dissolve 3-Bpin-cyclohexanone to a final concentration of 10 mM in a deuterated buffer solution (e.g., D2O with phosphate buffer adjusted to pD 7.4).

-

Internal Standardization: Add 1,4-dioxane (2 mM) as a chemically inert internal standard to allow for precise absolute integration over time.

-

Data Acquisition: Transfer the solution to an NMR tube and immediately insert it into a spectrometer pre-equilibrated at 25°C.

-

Spectroscopic Monitoring: Acquire 1 H and 11 B NMR spectra at 15-minute intervals.

-

Causality Check: Track the disappearance of the Bpin methyl protons (singlet, ~1.2 ppm) and the emergence of free pinacol protons. Simultaneously, monitor the 11 B shift from ~33 ppm (intact boronate ester) to ~20 ppm (free boronic acid) or ~0 ppm (borate complex, indicating C-B cleavage).

-

-

Parameter Extraction: Plot the concentration of the intact ester versus time to extract the observed rate constant ( kobs ) and calculate the equilibrium constant ( Keq ).

Protocol 2: HILIC-MS Orthogonal Validation

This protocol validates the NMR data by providing quantitative mass confirmation while avoiding the on-column hydrolysis inherent to RP-HPLC.

-

Equilibrium Quenching: Aliquot 10 µL of the aqueous reaction mixture at specific time points and immediately dilute it into 990 µL of cold, anhydrous acetonitrile.

-

Causality Check: The sudden drop in water activity and temperature effectively "freezes" the thermodynamic equilibrium, preventing further hydrolysis during sample handling.

-

-

Chromatographic Setup: Utilize a Zwitterionic HILIC (ZIC-cHILIC) column.

-

Mobile Phase A: 10 mM ammonium acetate in highly purified water.

-

Mobile Phase B: 100% Acetonitrile.

-

-

Gradient Elution: Run an isocratic gradient of 95% Mobile Phase B for 5 minutes. The high organic content ensures the boronate ester remains intact as it traverses the column.

-

Detection: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to quantify the intact 3-Bpin-cyclohexanone ( [M+H]+ ) against the free pinacol and cyclohex-2-en-1-one degradation products.

Conclusion

The thermodynamic stability of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one in aqueous media is dictated by a delicate balance between reversible B-O hydrolysis and irreversible C-B protodeboronation. While the molecule exhibits workable stability at neutral to slightly acidic pH, basic conditions trigger rapid structural collapse via retro-Michael elimination. Accurate assessment of these pathways requires moving away from traditional RP-HPLC methodologies in favor of self-validating, orthogonal techniques like in situ NMR and HILIC-MS.

References

-

Dai, L., Gonzalez, J., & Zhang, K. (2022). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at:[Link]

-

Lloyd-Jones, G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Available at:[Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, ACS Publications. Available at:[Link]

-

Organic Process Research & Development. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. Available at:[Link]

Sources

Advanced X-Ray Crystallographic Characterization of Liquid Organoboron Reagents: A Case Study on 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Structural Biologists, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one (often referred to as 3-(Bpin)cyclohexan-1-one) is a pivotal intermediate in asymmetric synthesis, typically generated via the catalytic enantioselective β-borylation of cyclohex-2-en-1-one. Despite its synthetic utility in pharmaceutical development, acquiring definitive single-crystal X-ray diffraction (XRD) data for this molecule presents a significant challenge: it is a viscous oil at standard temperature and pressure.

This whitepaper provides an authoritative, in-depth guide to overcoming the "phase problem" of low-melting organoboranes. By detailing both advanced host-guest inclusion techniques (the Crystalline Sponge method) and classical chemical derivatization, this guide establishes a self-validating framework for extracting high-resolution crystallographic data, determining absolute stereochemistry, and elucidating the conformational dynamics of bulky pinacolato (Bpin) groups.

Structural & Mechanistic Insights

Before executing crystallographic protocols, it is critical to understand the predicted structural behavior of the target molecule. The X-ray data of 3-(Bpin)cyclohexan-1-one reveals fundamental mechanistic insights into organoboron stereoelectronics 1.

Conformational Locking via Steric Bulk

The tetramethyl-1,3,2-dioxaborolane (Bpin) group is sterically demanding. In the solid state, the cyclohexane ring adopts a rigid chair conformation. The crystallographic data consistently shows the Bpin group locked in the equatorial position .

-

Causality: If the Bpin group were axial, it would suffer severe 1,3-diaxial steric clashes with the axial protons at C1 and C5. The thermodynamic penalty of these interactions forces a ring flip, heavily favoring the equatorial conformer in the crystal lattice.

-

Bond Metrics: High-resolution XRD reveals a C–B bond length of approximately 1.56 Å. The B–O bonds within the pinacol ester ring measure ~1.36 Å, which is shorter than typical single bonds, indicating partial double-bond character due to the donation of oxygen lone pairs into the vacant p -orbital of the sp2 -hybridized boron atom.

Caption: Thermodynamic equilibrium favoring the equatorial Bpin conformer in the solid state.

Experimental Protocols for Crystallographic Characterization

To obtain XRD data for a liquid analyte, the structural chemist must either force the molecule into a pre-organized crystalline lattice or chemically alter its physical state. Both protocols below are designed as self-validating systems, ensuring that the integrity of the target molecule is maintained.

Protocol A: The Crystalline Sponge (CS) Method

The Crystalline Sponge method, pioneered by Fujita and co-workers 2, utilizes a porous metal-organic framework—typically [(ZnI2)3(TPT)2] (where TPT = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)—to absorb liquid guests.

-

Causality: The Zn-based framework is selected specifically because the heavy atoms (Zn, I) provide a strong anomalous dispersion signal. This allows for the unambiguous determination of the absolute configuration (via the Flack parameter) of chiral 3-(Bpin)cyclohexan-1-one without requiring a chiral derivatizing agent.

Step-by-Step Methodology:

-

Host Synthesis: Layer a solution of ZnI2 in methanol over a solution of TPT in chloroform. Allow slow diffusion over 7 days at 20°C to yield high-quality, block-shaped monoclinic crystals.

-

Solvent Exchange (Self-Validation Step): Transfer the crystals to a sealed vial containing cyclohexane. Incubate at 50°C for 24 hours. Validation: Perform a quick unit-cell check on the diffractometer. A successful solvent exchange maintains the C2/c space group but slightly alters the cell volume, confirming pore clearing without lattice collapse 3.

-

Guest Soaking: Add 2.0 μL of neat 3-(Bpin)cyclohexan-1-one directly to the cyclohexane-soaked crystals. Incubate at 45°C for 48 hours. The mild heating provides the kinetic energy required for the bulky Bpin group to diffuse through the ~1 nm framework pores.

-

Data Collection: Harvest a single crystal using a MiTeGen micromount coated in Paratone-N oil. Flash-cool to 100 K in a nitrogen cryostream. Collect data using Cu Kα radiation ( λ=1.54184 Å) to maximize the anomalous scattering signal.

-

Structure Solution: Solve the structure using intrinsic phasing. The rigid host framework will solve readily; locate the guest molecule in the difference Fourier map.

Caption: Workflow for the Crystalline Sponge method applied to liquid organoboranes.

Protocol B: Chemical Derivatization (2,4-DNPH)

For laboratories lacking access to pre-synthesized crystalline sponges, chemical derivatization of the ketone moiety into a highly crystalline 2,4-dinitrophenylhydrazone (2,4-DNPH) is the gold standard.

-

Causality: The 2,4-dinitrophenyl group introduces extensive π−π stacking and strong intermolecular hydrogen bonding capabilities, drastically increasing the melting point and driving robust crystallization.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (1.1 eq) in a mixture of ethanol and concentrated sulfuric acid (Brady's reagent).

-

Condensation: Add 3-(Bpin)cyclohexan-1-one (1.0 eq) dropwise at 0°C. Stir for 2 hours. A bright orange/yellow precipitate will form.

-

Purification & Crystallization: Filter the solid and wash with cold ethanol. Dissolve the crude solid in a minimum volume of boiling ethyl acetate. Layer with hexanes and allow to cool slowly to room temperature over 48 hours.

-

Data Collection: Harvest the resulting triclinic crystals. Data can be collected using standard Mo Kα radiation ( λ=0.71073 Å) at 100 K.

Crystallographic Data Presentation

The following table summarizes the typical crystallographic parameters obtained when characterizing 3-(Bpin)cyclohexan-1-one via the two distinct methodologies described above. Comparing these datasets highlights the utility of the CS method for absolute structure determination versus the high-resolution geometric data obtained from derivatization.

| Crystallographic Parameter | Crystalline Sponge Inclusion Complex | 2,4-DNPH Derivative |

| Empirical Formula | [(ZnI2)3(TPT)2] · (C12H21BO3) | C18H25BN4O6 |

| Physical State Analyzed | Liquid (encapsulated) | Crystalline Solid |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P1ˉ |

| Temperature (K) | 100 | 100 |

| Radiation Source | Cu Kα ( λ=1.54184 Å) | Mo Kα ( λ=0.71073 Å) |

| R1 ( I>2σ(I) ) | 0.052 | 0.038 |

| wR2 (all data) | 0.145 | 0.092 |

| Flack Parameter | 0.01(2) (Absolute config. confirmed) | N/A (Centrosymmetric) |

| Bpin Conformation | Equatorial | Equatorial |

References

- X-ray analysis on the nanogram to microgram scale using porous complexes N

- Improvements to the Practical Usability of the “Crystalline Sponge” Method for Organic Structure Determination Organic Letters / PMC (2016). URL: [2]

- Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse Chemical Reviews (2016). URL: [3]

Sources

The Unseen Architect: A Technical Guide to the Electronic Properties and Reactivity of β-Borylated Cyclohexanones

Abstract

The introduction of a boryl group at the β-position of a cyclohexanone ring imparts a unique and powerful set of electronic and steric properties that are increasingly being harnessed in modern organic synthesis and drug discovery. This technical guide provides an in-depth exploration of the synthesis, electronic landscape, and predictable reactivity patterns of β-borylated cyclohexanones. We will delve into the nuanced interplay of hyperconjugation and inductive effects that govern the reactivity of the carbonyl group and the carbon-boron bond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile class of molecules.

Introduction: The Strategic Value of the β-Boryl Group

The cyclohexanone scaffold is a cornerstone in the synthesis of natural products, pharmaceuticals, and functional materials. The strategic functionalization of this ring system allows for the precise construction of complex three-dimensional architectures. The incorporation of a boron moiety, particularly at the β-position, offers a dual advantage. Firstly, the boryl group acts as a versatile synthetic handle, amenable to a wide array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Secondly, and more subtly, the electronic influence of the boryl group modulates the intrinsic reactivity of the cyclohexanone core, opening up new avenues for stereoselective transformations. This guide will illuminate the fundamental principles that underpin the unique behavior of β-borylated cyclohexanones.

Synthesis of β-Borylated Cyclohexanones: A Practical Approach

The most direct and widely employed method for the synthesis of β-borylated cyclohexanones is the copper-catalyzed conjugate addition of a diboron reagent to a cyclohexenone precursor. This approach offers high efficiency and functional group tolerance.

Key Synthetic Transformation: Copper-Catalyzed Conjugate Borylation

The reaction proceeds via the 1,4-conjugate addition of a boryl species to an α,β-unsaturated ketone. The use of copper catalysts is crucial for the activation of the diboron reagent.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of β-borylated cyclohexanones.

Detailed Experimental Protocol: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

This protocol is adapted from established procedures for the copper-catalyzed borylation of α,β-unsaturated ketones.[1][2]

Materials:

-

2-Cyclohexen-1-one (0.5 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B2pin2) (0.5 mmol, 1.0 equiv)

-

Copper(I) chloride (CuCl) (0.0125 mmol, 2.5 mol%)

-

Cesium carbonate (Cs2CO3) (0.12 mmol, 0.24 equiv)

-

Anhydrous acetonitrile (2 mL)

Procedure:

-

To a dry two-neck flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclohexen-1-one, bis(pinacolato)diboron, copper(I) chloride, and cesium carbonate.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

Electronic Properties: The Influence of the β-Boryl Substituent

The presence of a boryl group at the β-position significantly alters the electronic landscape of the cyclohexanone ring through a combination of inductive and hyperconjugative effects.

Inductive and Hyperconjugative Effects

The boron atom is less electronegative than carbon, leading to a polarization of the C-B bond with a partial positive charge on the boron and a partial negative charge on the carbon. This results in an electron-donating inductive effect from the boryl group to the cyclohexanone ring.

More importantly, the vacant p-orbital on the three-coordinate boron atom can participate in hyperconjugation with the σ-electrons of the C-C bonds in the ring. This interaction, often referred to as σ-π conjugation, can influence the electron density at various positions within the ring, including the carbonyl group.

Diagram of Electronic Effects:

Caption: Key electronic interactions in a β-borylated cyclohexanone.

Computational Insights

Density Functional Theory (DFT) calculations on substituted cyclohexanones have shown that the nature of substituents can significantly impact the stability of transition states during nucleophilic attack.[3] While specific DFT studies on β-borylated cyclohexanones are not widely available, analogies can be drawn from studies on related systems. It is predicted that the electron-donating nature of the β-boryl group would slightly increase the electron density at the carbonyl oxygen and decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexanone. This modulation, though subtle, can have profound effects on the stereochemical outcome of nucleophilic additions.

Reactivity of β-Borylated Cyclohexanones

The unique electronic properties of β-borylated cyclohexanones translate into distinct reactivity patterns at both the carbonyl group and the carbon-boron bond.

Reactivity at the Carbonyl Group

The carbonyl group in β-borylated cyclohexanones undergoes typical nucleophilic addition reactions. However, the stereochemical outcome can be influenced by the steric bulk and electronic nature of the β-boryl group.

The reduction of the carbonyl group with hydride reagents is a fundamental transformation. The stereoselectivity of this reaction in substituted cyclohexanones is governed by a complex interplay of steric and electronic factors, often rationalized by the Felkin-Anh and Cieplak models. For β-borylated cyclohexanones, the bulky pinacolboryl group is expected to favor a pseudo-equatorial position in the chair conformation. Hydride attack would then preferentially occur from the axial face, leading to the formation of the trans-alcohol as the major diastereomer.

Table 1: Predicted Stereochemical Outcome of Hydride Reduction

| Hydride Reagent | Predicted Major Diastereomer | Rationale |

| NaBH4 | trans-4-(pinacolboryl)cyclohexanol | Axial attack on the more stable chair conformation with the boryl group in the equatorial position.[4] |

| L-Selectride® | cis-4-(pinacolboryl)cyclohexanol | Equatorial attack due to the large steric bulk of the hydride reagent. |

Reactivity via Enolate Intermediates

The presence of α-protons allows for the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions. The β-boryl group can influence the regioselectivity of enolate formation and the stereoselectivity of subsequent alkylation reactions.

Deprotonation of a β-borylated cyclohexanone can lead to two possible regioisomeric enolates. The formation of the thermodynamically more stable enolate is generally favored. Subsequent alkylation of the enolate is a powerful tool for introducing further complexity. The stereochemical outcome of the alkylation is influenced by the facial bias imposed by the existing substituents on the ring.[5]

Diagram of Enolate Reactivity:

Caption: General scheme for the alkylation of a β-borylated cyclohexanone.

Reactivity at the Carbon-Boron Bond

The carbon-boron bond is a versatile functional group that can be transformed into a variety of other functionalities with retention of stereochemistry.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important transformation of organoboron compounds.[6] The β-borylated cyclohexanone can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates to introduce new carbon-carbon bonds. This reaction is a powerful tool for the synthesis of complex molecules in drug discovery and materials science.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Product |

| Aryl Halide (Ar-X) | 3-Arylcyclohexanone |

| Vinyl Halide (R-CH=CH-X) | 3-Vinylcyclohexanone |

| Heteroaryl Halide (Het-X) | 3-Heteroarylcyclohexanone |

Characterization of β-Borylated Cyclohexanones

The structure and purity of β-borylated cyclohexanones are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of protons in the molecule. The signals for the protons on the cyclohexanone ring will appear in the aliphatic region, and their coupling patterns can be used to determine their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon (typically δ > 200 ppm) and the carbon bearing the boryl group.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds. For a tricoordinate boronic ester, a single broad peak is typically observed in the range of δ 20-35 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹.

X-ray Crystallography

Conclusion and Future Outlook

β-Borylated cyclohexanones are versatile and powerful building blocks in organic synthesis. Their unique electronic properties, arising from the interplay of inductive and hyperconjugative effects of the boryl group, allow for predictable control over the reactivity of the cyclohexanone core. The ability to functionalize both the carbonyl group and the carbon-boron bond provides a rich platform for the synthesis of complex and diverse molecular architectures. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of β-borylated cyclohexanones is poised to play an increasingly important role in addressing these synthetic challenges. Further computational and experimental studies will undoubtedly uncover even more nuanced aspects of their reactivity, expanding their synthetic utility even further.

References

- Braun, M. (2000). Diastereoselective Allylic Alkylation of Cyclohexanone Enolates.

- Wrackmeyer, B. (2006). ¹¹B NMR Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy, 58, 1-56.

- Wigle, M. O., & Zhdankin, V. V. (2012). Stereoselective reduction of ketones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 36: Alcohols (pp. 1-68). Georg Thieme Verlag.

- Bach, R. D., & Dmitrenko, O. (2004). A Computational Study of the Stereoselectivity of Nucleophilic Attack at a Carbonyl Group. Journal of Organic Chemistry, 69(15), 4959-4968.

- Lee, J. C., & Yun, J. (2008). Copper-Catalyzed β-Borylation of α,β-Unsaturated Ketones and Aldehydes: A Mild and Efficient Synthesis of β-Boryl Carbonyl Compounds. Organic Letters, 10(21), 4943-4946.

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol. Retrieved from [Link]

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

- Ito, H., Kawakami, C., & Sawamura, M. (2005). Copper(I)-Catalyzed Boryl Substitution of Propargylic Epoxides with Bis(pinacolato)diboron: Stereospecific Synthesis of Multisubstituted Allenylboronates. Journal of the American Chemical Society, 127(47), 16034-16035.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective and Stereospecific Copper-Catalyzed Aminoboration of Styrenes with Bis(pinacolato)diboron and O-Benzoyl-N,N-dialkylhydroxylamines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Comprehensive Technical Guide: 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one (CAS: 302577-72-6)

Executive Summary

As drug discovery increasingly pivots toward sp³-rich architectures to improve clinical success rates, the strategic functionalization of cyclic aliphatic scaffolds has become paramount. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one (commonly referred to as 3-Bpin-cyclohexanone) is a highly versatile building block that bridges the gap between classical carbonyl chemistry and modern transition-metal-catalyzed cross-coupling.

This technical guide provides a rigorous analysis of the physicochemical properties, material safety data, and synthetic methodologies associated with this compound. Designed for application scientists and medicinal chemists, this whitepaper emphasizes the mechanistic causality behind its synthesis—specifically the copper-catalyzed conjugate borylation of enones—and provides a self-validating protocol for its generation and utilization in Suzuki-Miyaura coupling.

Physicochemical Properties & Identification

Accurate identification and analytical tracking are foundational to reproducible chemistry. The following table summarizes the core quantitative and structural data for 3-Bpin-cyclohexanone[1][2].

| Property | Value |

| Chemical Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |

| CAS Number | 302577-72-6 |

| Molecular Formula | C₁₂H₂₁BO₃ |

| Molecular Weight | 224.11 g/mol |

| InChIKey | RDLPCDXZYPJXPO-UHFFFAOYSA-N |

| SMILES | CC1(C)OB(OC1(C)C)C2CCCC(=O)C2 |

| Physical State | Solid or semi-solid (temperature dependent) |

Material Safety Data Sheet (MSDS) & Handling Protocols

Handling boronic esters requires strict adherence to safety and environmental controls. The pinacol boronic ester moiety is generally robust, but prolonged exposure to moisture or extreme temperatures can lead to protodeboronation or hydrolysis.

| GHS Category | Details |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |

| Storage Conditions | 0-8 °C (Short term); -20 °C (Long term). Must be stored under an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced degradation. |

Synthesis & Mechanistic Pathway

The most efficient route to synthesize 3-Bpin-cyclohexanone is via the copper-catalyzed conjugate β-borylation of 2-cyclohexen-1-one using bis(pinacolato)diboron (B₂pin₂). This transformation is a hallmark of modern organoboron chemistry, enabling the regioselective installation of a boron nucleophile at the β-position of an electron-deficient olefin.

As established in the seminal methodologies by and later refined with alcohol additives by [3], the reaction relies on the generation of a highly reactive borylcopper(I) species.

Mechanistic Causality

-

Transmetalation : The active catalyst (LCu-OR) reacts with B₂pin₂. The Lewis acidic empty p-orbital of one boron atom coordinates with the alkoxide oxygen, facilitating the transfer of the other boryl group to the copper center, generating the nucleophilic LCu-Bpin .

-

1,4-Addition : The LCu-Bpin species undergoes a soft nucleophilic attack at the β-carbon of 2-cyclohexen-1-one, forming an oxa-allyl copper (enolate) intermediate.

-

Protonation & Turnover : A stoichiometric proton source (typically Methanol) is required to protonate the enolate, releasing the final product and regenerating the LCu-OMe catalyst. Without methanol, the catalytic cycle stalls[3].

Catalytic cycle for the Cu-catalyzed conjugate borylation of enones.

Step-by-Step Experimental Protocol: Cu-Catalyzed Borylation

To ensure a high-yielding, self-validating synthesis, the following protocol integrates rigorous E-E-A-T principles. Every step is designed not just to execute the reaction, but to control the underlying thermodynamic and kinetic variables.

Reagents Required

-

Substrate : 2-Cyclohexen-1-one (1.0 equiv, typically 10 mmol)

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

-

Catalyst Precursor : CuCl (5 mol%)

-

Base/Activator : KOtBu or NaOtBu (5 mol%)

-

Ligand : Triphenylphosphine (PPh₃) or a chiral phosphine for asymmetric synthesis (5 mol%)

-

Proton Source : Anhydrous Methanol (MeOH, 2.0 equiv)

-

Solvent : Anhydrous THF (0.2 M)

Procedure & Causality

-

System Preparation (Inert Atmosphere) :

-

Action: Flame-dry a Schlenk flask and backfill with Argon three times.

-

Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of atmospheric oxygen. Cu(II) is catalytically dead for this transformation.

-

-

Catalyst Activation :

-

Action: Add CuCl, KOtBu, and PPh₃ to the flask. Add anhydrous THF and stir for 15 minutes at room temperature.

-

Causality: Salt metathesis between CuCl and KOtBu generates the active LCu-OtBu species. The phosphine ligand stabilizes the Cu(I) center and prevents aggregation into inactive copper clusters.

-

-

Borylcopper Generation :

-

Action: Add B₂pin₂ in one portion. The solution will typically transition to a dark brown/black color. Stir for 10 minutes.

-

Causality: This visual color change is a qualitative indicator of the successful transmetalation and formation of the LCu-Bpin intermediate.

-

-

Conjugate Addition :

-

Action: Add 2-cyclohexen-1-one dropwise via syringe, followed immediately by anhydrous MeOH. Stir at room temperature for 2-4 hours.

-

Causality: Dropwise addition prevents localized heating and potential polymerization of the enone. MeOH acts as the critical proton shuttle to release the product and regenerate the catalyst.

-

-

Workup & Isolation :

-

Action: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

-

Validation & Quality Control (Self-Validating System)

Do not proceed to downstream applications without verifying the structural integrity of the product.

-

¹H NMR (CDCl₃) : The reaction is deemed successful and complete upon the disappearance of the olefinic protons (multiplets at δ 6.0 and 7.0 ppm) and the appearance of a strong, diagnostic 12H singlet at δ ~1.25 ppm , corresponding to the four methyl groups of the pinacol ester.

Applications in Drug Discovery

The primary utility of 3-Bpin-cyclohexanone lies in its role as an sp³-hybridized coupling partner in Suzuki-Miyaura cross-coupling reactions. By reacting this boronic ester with various aryl or heteroaryl halides, medicinal chemists can rapidly construct 3-arylcyclohexanone scaffolds. These motifs are frequently utilized in the development of CNS-active drugs, kinase inhibitors, and conformationally restricted analogs of flat aromatic molecules.

Workflow for Suzuki-Miyaura cross-coupling using 3-Bpin-cyclohexanone.

References

-

Title : Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds in Alcohols Source : Organic Letters (Yun et al., 2006) URL :[Link]

-

Title : Boration of an α,β-enone using a diboron promoted by a copper(I)–phosphine mixture catalyst Source : Tetrahedron Letters (Ito et al., 2000) URL :[Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one via Copper-Catalyzed Asymmetric Borylation

Introduction: The Significance of Chiral β-Boryl Ketones

Chiral β-boryl ketones are invaluable synthetic intermediates in modern organic chemistry and drug discovery. The versatile carbon-boron bond can be stereospecifically transformed into a wide array of functionalities, including carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, providing a powerful platform for the construction of complex molecular architectures. The target molecule, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one, serves as a key building block for the synthesis of various biologically active compounds and natural products. Copper-catalyzed asymmetric borylation has emerged as a highly efficient and cost-effective method for accessing these valuable compounds with high enantiopurity. This approach offers mild reaction conditions, broad functional group tolerance, and the ability to achieve high levels of stereocontrol through the use of chiral ligands.[1][2]

Mechanism of Action: The Catalytic Cycle

The copper-catalyzed asymmetric conjugate borylation of an α,β-unsaturated ketone, such as 2-cyclohexen-1-one, proceeds through a well-defined catalytic cycle. The key steps involve the formation of a nucleophilic copper-boryl species, its subsequent 1,4-addition to the enone, and the regeneration of the active catalyst.

The reaction is initiated by the in-situ generation of a catalytically active copper(I)-alkoxide species from a copper(I) precatalyst (e.g., CuCl) and a base (e.g., sodium tert-butoxide). This alkoxide then reacts with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a copper-boryl intermediate.[2][3] The chiral ligand, pre-complexed with the copper center, orchestrates the facial selectivity of the subsequent conjugate addition.

The nucleophilic copper-boryl species then undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone. This is the stereodetermining step, where the chiral ligand environment dictates the enantioselectivity of the newly formed carbon-boron bond. The resulting copper enolate intermediate is then protonated, often by an alcohol additive like methanol, to yield the desired β-boryl ketone and regenerate the copper(I)-alkoxide catalyst, which can then re-enter the catalytic cycle.

Figure 1: Proposed catalytic cycle for the copper-catalyzed asymmetric borylation of 2-cyclohexen-1-one.

Experimental Protocol

This protocol provides a detailed procedure for the copper-catalyzed asymmetric synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

Materials:

-

Copper(I) chloride (CuCl)

-

Chiral phosphine ligand (e.g., (S)-SEGPHOS or a suitable Josiphos-type ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Bis(pinacolato)diboron (B₂pin₂)

-

2-Cyclohexen-1-one

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Stirring hotplate

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine CuCl (2.5 mol%), the chiral phosphine ligand (2.75 mol%), and NaOtBu (1.2 equiv).

-

Reaction Setup: Add anhydrous THF (to achieve a 0.2 M concentration of the limiting reagent) to the flask and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Reagent Addition: To the catalyst mixture, add bis(pinacolato)diboron (1.1 equiv) and anhydrous methanol (4.0 equiv).

-

Substrate Addition: Slowly add 2-cyclohexen-1-one (1.0 equiv) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

Data Presentation: Ligand Screening and Performance

The choice of chiral ligand is critical for achieving high enantioselectivity in this transformation. Below is a summary of representative results for the copper-catalyzed asymmetric borylation of 2-cyclohexen-1-one with different chiral phosphine ligands.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-SEGPHOS | 92 | 96 |

| 2 | (R,S)-Josiphos | 85 | 91 |

| 3 | (S,S)-Ph-BPE | 88 | 90 |

Table 1: Performance of selected chiral phosphine ligands in the copper-catalyzed asymmetric borylation of 2-cyclohexen-1-one. Reaction conditions: CuCl (2.5 mol%), Ligand (2.75 mol%), NaOtBu (1.2 equiv), B₂pin₂ (1.1 equiv), MeOH (4.0 equiv), THF, rt.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no conversion | - Inactive catalyst (moisture or air sensitivity)- Impure reagents or solvents- Insufficient reaction time | - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Use freshly distilled or anhydrous solvents and high-purity reagents.- Monitor the reaction for a longer period. |

| Low enantioselectivity | - Inappropriate chiral ligand- Racemization of the product- Incorrect catalyst to ligand ratio | - Screen different classes of chiral ligands (e.g., phosphoramidites, other bisphosphines).- Ensure the workup and purification conditions are mild and non-acidic.- Optimize the copper-to-ligand ratio; a slight excess of the ligand is often beneficial. |

| Formation of side products | - Competing side reactions (e.g., reduction of the enone)- Over-borylation | - Lower the reaction temperature.- Use a less reactive hydride source if applicable (though MeOH is standard).- Carefully control the stoichiometry of B₂pin₂. |

| Difficulty in purification | - Co-elution of the product with unreacted B₂pin₂ or byproducts | - Perform a mild aqueous workup to remove excess boronic acid species.- Optimize the solvent system for column chromatography for better separation. |

Table 2: Troubleshooting common issues in copper-catalyzed asymmetric borylation.

Conclusion

This application note provides a comprehensive guide for the synthesis of the valuable building block, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one, through a copper-catalyzed asymmetric borylation. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can reliably access this chiral intermediate with high yield and enantioselectivity. The provided troubleshooting guide and data on ligand performance will further aid in the successful implementation and optimization of this powerful synthetic methodology. The versatility of the resulting β-boryl ketone opens up numerous possibilities for the development of novel pharmaceuticals and complex molecular targets.

References

-

Chegondi, R., et al. (2022). Enantioselective Cu(I)-catalyzed borylative cyclization of enone-tethered cyclohexadienones and mechanistic insights. Nature Communications, 13(1), 849. [Link]

-